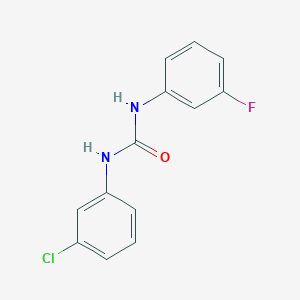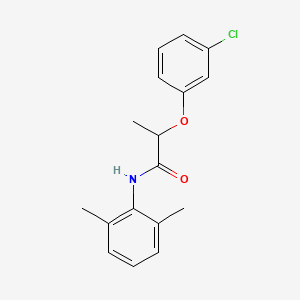
1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea typically involves the reaction of 3-chloroaniline with 3-fluoroaniline in the presence of a suitable isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is often maintained between 0°C and 25°C to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis. These reactors allow for precise control over reaction parameters, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled temperature and solvent conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic rings can yield nitro derivatives, while hydrolysis can produce corresponding amines.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea: Similar structure with a different position of the fluorine atom.
1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea: Variation in the position of the chlorine atom.
1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea: Another positional isomer with the fluorine atom in the ortho position.
Uniqueness: 1-(3-Chlorophenyl)-3-(3-fluorophenyl)urea is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This positional arrangement may result in distinct chemical and biological properties compared to its isomers.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOPKNAPSLGREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295706 | |
| Record name | 1-(3-chlorophenyl)-3-(3-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13208-30-5 | |
| Record name | NSC104484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-chlorophenyl)-3-(3-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLOROPHENYL)-3-(3-FLUOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromo-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5044343.png)



![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5044365.png)
![1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene](/img/structure/B5044379.png)
![1-[(3-Chlorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid](/img/structure/B5044381.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5044384.png)
![N',N'-diethyl-N-[2-(4-methoxyphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride](/img/structure/B5044385.png)
![N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B5044392.png)
![1-(4-Benzhydrylpiperazin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride](/img/structure/B5044393.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5044401.png)
![17-(3-chlorophenyl)-1-(dimethoxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5044408.png)

